Agmatine
Overview
Description
Agmatine is a chemical found in bacteria, plants, and animals, including humans. It’s made from the amino acid called arginine . Agmatine seems to help manage different chemicals and pathways in the brain, which might improve certain conditions of the brain and nervous system . It is also found in food sources such as plant source food and animal products .
Synthesis Analysis
Agmatine is a decarboxylated arginine that is present ubiquitously in all living organisms . It is produced from arginine by arginine decarboxylase . The conversion of arginine to agmatine in plants is carried out by agmatine iminohydrolase (AIH) and further by N-carbamoylputrescine amidohydrolase .
Molecular Structure Analysis
Agmatine Sulfate is a polycation at physiological pH, possessing four potential hydrogen acceptor groups and three potential hydrogen donor groups, thereby enabling it to form multiple hydrogen bonds . This unique structure allows it to interact with various molecular targets, making it a versatile neuromodulator .
Chemical Reactions Analysis
Agmatine has several biochemical properties. It can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .
Physical And Chemical Properties Analysis
Agmatine has a molecular weight of 130.191 Da and a chemical formula of C5H14N4 . It appears as white crystals or powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 234.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C .
Scientific Research Applications
Neuroprotection and Brain Injury
Agmatine has shown promise as a neuroprotective agent in various models of brain injury. Studies have found that agmatine can reduce infarct area in mouse models of transient focal cerebral ischemia and protect cultured neurons from ischemia-like injury, indicating potential benefits in stroke and brain trauma. This effect is associated with a reduction in nitric oxide and neuronal nitric oxide synthase (nNOS) levels, suggesting agmatine's action against detrimental effects of nNOS in cerebral ischemic injury (Kim et al., 2004). Another study highlights agmatine's potent neuroprotection in rodent models of neurotoxic and ischemic brain injuries, suggesting its therapeutic use in neurotrauma and neurodegenerative disorders (Gilad et al., 1995).
Mental Health Applications
Agmatine is also explored for its potential in treating mental health disorders. It has been investigated as an endogenous anxiolytic/antidepressant agent, showing effects similar to imipramine in decreasing immobility time in forced swim tests and increasing time spent in open arms in elevated plus maze tests (Aricioglu & Altunbas, 2003). Additionally, agmatine has been proposed as a novel neurotransmitter in the brain, with potential applications in treating chronic pain, addictive states, and brain injury due to its ability to inhibit hyperalgesia and tolerance to morphine, as well as its neuroprotective activity (Reis & Regunathan, 2000).
Neurochemical Mechanisms and Metabolism
Research has also focused on agmatine's neurochemical mechanisms and metabolism in the brain. Agmatine is identified as an endogenous neuromodulator with potential for new drug development. It is unique in structure compared to other monoamines and interacts with various receptors, including alpha(2)-adrenergic, imidazoline I(1), and glutamatergic NMDA receptors. It also inhibits neuronal nitric oxide synthase and downregulates inducible nitric oxide synthase (Halaris & Plietz, 2007).
Agmatine Transport and Disposition
Another area of focus is the transport and disposition of agmatine in mammalian systems. OCT2 and MATE1 have been identified as transporters critical for the cellular disposition of agmatine and putrescine, providing insights into how agmatine disposition may be influenced by these transporters, important in the renal elimination of xenobiotic compounds (Winter et al., 2011).
Safety And Hazards
When taken by mouth, Agmatine is possibly safe when used in doses up to 2.67 grams daily for up to 2 months. Side effects might include diarrhea, indigestion, and nausea . It is advised to avoid use during pregnancy and breastfeeding due to insufficient reliable information . It might lower blood sugar and blood pressure, which might interfere with blood sugar and blood pressure control during and after surgery .
Future Directions
Agmatine shows promise for alleviating neuropathic pain and drug addiction and shows some potential in protecting against strokes and benefiting cognitive health . It is being studied experimentally for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection, and psychiatric conditions .
properties
IUPAC Name |
2-(4-aminobutyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPJABKJHAVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040961 | |
Record name | Agmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Agmatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action is still being investigated for all of the potential indications of agmatine. Some of the biochemical mechanisms discovered so far concern agmatine's indication for diabetes, neuroprotection, and psychiatric conditions. In diabetes, agmatine produces hypoglycemia by increasing the release of insulin form pancreatic islet cells and increasing glucose uptake by the cells through increased endorphin release from the adrenal glands. Concerning neuroprotection, agmatine's effects are thought to involve modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis. Agmatine blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages. With respect to agmatine's benefit in psychiatric disorders, it is suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors. Specifically when agmatine binds to the imidazoline and alpha 2 receptors, it acts as a neurotransmitter and releases catecholamines from the adrenal gland. | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
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Product Name |
Agmatine | |
CAS RN |
306-60-5 | |
Record name | Agmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Agmatine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306605 | |
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Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
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Record name | agmatine | |
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Record name | Agmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminobutyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.626 | |
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Record name | AGMATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J407ZL5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Agmatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234-238 degress Celcius | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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